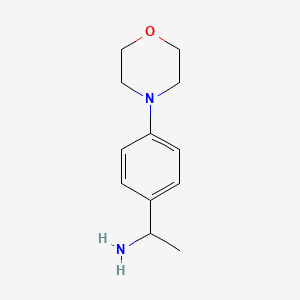

1-(4-Morpholin-4-yl-phenyl)-ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-morpholin-4-ylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10(13)11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQOHGGYEBXCWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCOCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406723 | |

| Record name | 1-(4-Morpholin-4-yl-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728024-36-0 | |

| Record name | 1-(4-Morpholin-4-yl-phenyl)-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(morpholin-4-yl)phenyl]ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Morpholin-4-yl-phenyl)-ethylamine chemical properties

An In-Depth Technical Guide to 1-(4-Morpholin-4-yl-phenyl)-ethylamine: Properties, Synthesis, and Applications

Introduction

This compound is a chiral aromatic amine featuring a unique combination of three key structural motifs: a para-substituted phenyl ring, a saturated morpholine heterocycle, and a chiral ethylamine side chain. This molecular architecture positions it as a compound of significant interest for researchers in medicinal chemistry and drug development. The morpholine moiety is a well-regarded functional group in pharmaceutical design, often incorporated to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1] The core phenethylamine structure is a classic pharmacophore found in a wide array of neuroactive compounds.

Substituted phenylmorpholines, as a class, are known to act as releasers of monoamine neurotransmitters and often exhibit stimulant effects.[2] Several derivatives have been explored for medical applications, including as anorectics or treatments for ADHD.[2] This guide provides a comprehensive technical overview of this compound, synthesizing data from structurally related analogs to build a robust profile covering its physicochemical properties, a proposed synthetic pathway, analytical characterization, and potential applications, all grounded in established chemical principles.

Physicochemical Properties & Structural Analysis

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development.

Core Structure and Functional Groups

The molecule's structure is defined by the covalent linkage of its three primary components. The morpholine ring is attached via its nitrogen atom to the fourth carbon of the phenyl ring, placing it in a para position relative to the ethylamine group. The ethylamine side chain contains a stereogenic center at the alpha-carbon, the carbon atom bonded to both the phenyl ring and the amino group.

Caption: Chemical structure of this compound.

Stereochemistry: The Chiral Center

The presence of a single chiral center means the compound exists as a pair of enantiomers: (R)-1-(4-Morpholin-4-yl-phenyl)-ethylamine and (S)-1-(4-Morpholin-4-yl-phenyl)-ethylamine. In drug development, enantiomers frequently exhibit different pharmacological activities and metabolic fates. Therefore, the ability to synthesize or separate specific enantiomers is critical. Racemic mixtures (a 1:1 ratio of R and S enantiomers) are common starting points, from which the individual stereoisomers can be resolved. The analog, (R)-1-(4-Methylphenyl)ethylamine, is widely utilized as a key chiral building block in the asymmetric synthesis of various bioactive molecules.[3]

Physicochemical Data Summary

Direct experimental data for this specific molecule is not widely published. The following table summarizes its calculated properties and provides estimated values based on close structural analogs like 4-phenylmorpholine and 1-(4-methylphenyl)ethylamine.[3][4][5][6][7]

| Property | Value / Predicted Value | Source / Basis |

| Molecular Formula | C₁₂H₁₈N₂O | Calculation |

| Molecular Weight | 206.28 g/mol | Calculation |

| Appearance | Colorless to pale yellow liquid/solid | Analogy to similar amines[3][8] |

| Boiling Point | >250 °C (Predicted) | Extrapolated from analogs[4][5] |

| Melting Point | Not determined (likely low) | Analogy to similar amines |

| Density | ~1.0 ± 0.1 g/cm³ (Predicted) | Analogy to similar amines[3][5] |

| Water Solubility | Sparingly soluble to soluble | Presence of amine and morpholine groups[8] |

| pKa | ~9-10 (Predicted for ethylamine) | Standard value for primary amines |

| XLogP3 | ~1.5 - 2.0 (Predicted) | Analogy to similar structures[6][9] |

Synthesis and Reactivity

The synthesis of chiral amines is a well-established field in organic chemistry. A logical and robust approach for this compound involves a retrosynthetic strategy centered on the formation of the ethylamine side chain.

Retrosynthetic Analysis

The most logical disconnection is at the carbon-nitrogen bond of the primary amine. This reveals a ketone precursor, 1-(4-morpholinophenyl)ethan-1-one, which can be synthesized from commercially available starting materials. This approach is advantageous as it builds the molecular complexity in a controlled manner.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

This protocol describes a robust, three-stage process: synthesis of the ketone intermediate, reductive amination to form the racemic amine, and subsequent chiral resolution.

Stage 1: Synthesis of 1-(4-morpholinophenyl)ethan-1-one

This stage employs a Friedel-Crafts acylation, a classic method for forming carbon-carbon bonds with aromatic rings.

-

Setup: To a cooled (0-5 °C), stirred solution of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.1 eq) dropwise.

-

Addition: Add a solution of 4-phenylmorpholine (1.0 eq) in dichloromethane dropwise, maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS. The para-substituted product is expected to be the major isomer due to the directing effect of the morpholine group.

-

Workup: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the pure ketone.

Stage 2: Reductive Amination to Racemic this compound

This step converts the ketone to the target amine. Catalytic hydrogenation is a clean and efficient method.

-

Setup: In a pressure vessel, dissolve 1-(4-morpholinophenyl)ethan-1-one (1.0 eq) in an alcoholic solvent like methanol or ethanol, saturated with ammonia.

-

Catalyst: Add a catalytic amount of Palladium on carbon (Pd/C, ~5-10 mol%) or Raney Nickel.

-

Hydrogenation: Seal the vessel and pressurize with hydrogen gas (e.g., 50-100 psi). Stir the reaction at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases.[10]

-

Workup: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude racemic amine, which can be purified by distillation or chromatography if necessary.

Stage 3: Chiral Resolution

This critical step separates the (R) and (S) enantiomers.

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., ethanol). Add a solution of a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in the same solvent.

-

Diastereomer Crystallization: Allow the mixture to cool slowly. One of the diastereomeric salts (e.g., the (R)-amine-L-tartrate) should preferentially crystallize due to its lower solubility.

-

Isolation: Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of Free Amine: Treat the purified diastereomeric salt with a base (e.g., aqueous NaOH) and extract the free enantiomerically pure amine into an organic solvent (e.g., ether or ethyl acetate).

-

Final Product: Dry the organic extract and concentrate to yield the desired enantiomer. The other enantiomer can be recovered from the mother liquor.

Reactivity Profile

The molecule's reactivity is governed by its primary functional groups:

-

Primary Amine: The amine is nucleophilic and basic. It will readily react with acids to form ammonium salts. It can be acylated by acid chlorides or anhydrides and alkylated by alkyl halides.

-

Aromatic Ring: The morpholine group is an ortho, para-directing, but deactivating group for electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the oxygen and nitrogen.

-

Morpholine Nitrogen: The tertiary amine of the morpholine ring is also basic and can be protonated or quaternized, though it is less reactive than the primary ethylamine group.

Spectroscopic & Analytical Characterization

Characterization of the final product is essential for confirming its identity and purity. The following are the expected spectroscopic signatures.

| Technique | Expected Signature |

| ¹H NMR | - Aromatic Protons: Two doublets in the ~6.8-7.5 ppm range, characteristic of a 1,4-disubstituted benzene ring. - Ethylamine CH: A quartet around ~4.0-4.5 ppm. - Ethylamine CH₃: A doublet around ~1.3-1.6 ppm. - Morpholine Protons: Two multiplets (triplets if decoupled) in the ~3.0-3.4 ppm (N-CH₂) and ~3.7-3.9 ppm (O-CH₂) regions. - Amine NH₂: A broad singlet, chemical shift variable. |

| ¹³C NMR | - Aromatic Carbons: 4-6 signals in the ~115-150 ppm range. - Ethylamine CH: Signal around ~50-55 ppm. - Ethylamine CH₃: Signal around ~20-25 ppm. - Morpholine Carbons: Signals around ~48-52 ppm (N-CH₂) and ~66-68 ppm (O-CH₂). |

| Mass Spec (ESI+) | - [M+H]⁺ Ion: Expected at m/z 207.15. - Major Fragments: Loss of the methyl group (m/z 192), cleavage of the ethylamine side chain. |

| IR Spectroscopy | - N-H Stretch: Two bands for primary amine at ~3300-3400 cm⁻¹. - C-H Stretch (Aromatic): >3000 cm⁻¹. - C-H Stretch (Aliphatic): <3000 cm⁻¹. - C=C Stretch (Aromatic): ~1600, 1500 cm⁻¹. - C-O-C Stretch (Ether): Strong band at ~1115-1125 cm⁻¹. |

Applications & Pharmacological Context

Role as a Medicinal Chemistry Building Block

This compound is a versatile scaffold for building more complex drug candidates.[4] The primary amine serves as a key handle for derivatization, allowing for the introduction of various functional groups through amide bond formation or other coupling reactions. The morpholine ring contributes favorable physicochemical properties, while the phenethylamine core provides a rigid and well-defined orientation for interacting with biological targets.[11]

Potential as a CNS-Active Agent

Given that many substituted phenylmorpholine and phenethylamine derivatives are known to interact with monoamine transporters (dopamine, norepinephrine, and serotonin), it is plausible that this compound could exhibit CNS activity.[2] Its structure suggests potential as a monoamine reuptake inhibitor or releasing agent, a mechanism of action common to many stimulants, antidepressants, and anorectics.[2] Any development in this area would require extensive biological screening, including receptor binding assays and in vivo behavioral studies, with careful evaluation of the individual (R) and (S) enantiomers.

Safety & Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, a conservative hazard assessment must be made based on structurally related compounds.

Hazard Assessment

Analogs such as 1-(4-methylphenyl)ethylamine and 2-morpholinoethylamine are classified as corrosive and harmful if swallowed.[8][9][12] It is prudent to assume this compound shares a similar hazard profile.

Anticipated GHS Hazard Classifications (Based on Analogs):

| Hazard Statement | Code | Description | Basis |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [9][13][14] |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage | [9][12][13][14][15] |

| Skin Sensitization | H317 | May cause an allergic skin reaction | [9][12][14] |

Recommended Handling Procedures

Due to its probable corrosive nature, strict safety protocols must be followed.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.[16]

-

Handling: Avoid contact with skin, eyes, and clothing.[16] Do not breathe vapors.[16] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

-

Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[16]

Conclusion

This compound is a chiral amine with significant potential as a building block in pharmaceutical research. Its structure combines the favorable pharmacokinetic properties of the morpholine ring with the established pharmacophore of the phenethylamine core. While detailed experimental data on this specific molecule is limited, a comprehensive profile can be constructed by analyzing its structural components and data from close analogs. The proposed synthetic route via reductive amination is a robust and scalable method that allows for the eventual resolution of the biologically important enantiomers. Given its structural similarity to known CNS-active agents, this compound represents a promising starting point for the exploration of new therapeutics, contingent upon rigorous safety protocols and thorough biological evaluation.

References

- Oreate AI Blog. (2026). (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study.

- Chem-Impex. 4-Phenylmorpholine.

- Chem-Impex. 4-(2-Aminoethyl)thiomorpholine 1,1-dioxide.

- ECHEMI. 2038-03-1, 4-Morpholineethanamine Formula.

- Wikipedia. Substituted phenylmorpholine.

- Sigma-Aldrich. 1-(4-Methylphenyl)ethylamine 96 586-70-9.

- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.

- Google Patents. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine.

- PubChem. (+)-1-(4-Methylphenyl)ethylamine.

- Fisher Scientific.

- PubChem. 4-Phenylmorpholine.

- ChemSynthesis. 4-phenylmorpholine.

- Apollo Scientific. [3-(Morpholin-4-yl)

- ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.

- Carl ROTH.

- ResearchGate.

- Thermo Fisher Scientific.

- Aldrich.

- PubChem. 2-Morpholinoethylamine.

- Sigma-Aldrich. 4-(2-Morpholin-4-yl-ethyl)-phenylamine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study - Oreate AI Blog [oreateai.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-(对甲苯基)乙胺 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Phenylmorpholine | C10H13NO | CID 62339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. echemi.com [echemi.com]

- 9. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 2-Morpholinoethylamine | C6H14N2O | CID 408285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to the Synthesis of 1-(4-Morpholin-4-yl-phenyl)-ethylamine

Abstract: 1-(4-Morpholin-4-yl-phenyl)-ethylamine is a valuable building block in medicinal chemistry and drug development, frequently incorporated into scaffolds for various therapeutic targets. This guide provides a detailed examination of robust and scalable synthetic strategies for its preparation, tailored for researchers, chemists, and process development professionals. We will dissect two primary, field-proven synthetic routes, focusing on the underlying chemical principles, providing step-by-step experimental protocols, and offering a comparative analysis to guide methodology selection. The core of this guide is a retrosynthetic approach culminating in the reductive amination of a key ketone intermediate, a strategy prized for its efficiency and reliability.

Introduction and Retrosynthetic Strategy

The morpholine moiety is a privileged structure in drug discovery, often imparting favorable physicochemical properties such as increased aqueous solubility and metabolic stability. Its combination with a chiral ethylamine side chain on a phenyl scaffold creates a versatile intermediate for constructing complex bioactive molecules.

Our synthetic approach is best understood through retrosynthesis. The target molecule, this compound, can be logically disconnected at the C-N bond of the ethylamine group. This reveals a precursor ketone, 4-morpholinoacetophenone, and an ammonia equivalent. This disconnection points to a reductive amination as the key final transformation, a powerful and widely used method for amine synthesis.[1][2][3]

The ketone intermediate itself can be formed through two primary pathways: a Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination. This guide will detail the SNAr approach for its cost-effectiveness and simplicity, followed by the reductive amination step.

Primary Synthetic Route: A Two-Step Approach

This strategy is divided into two main stages:

-

Synthesis of the Ketone Intermediate: Preparation of 1-(4-morpholinophenyl)ethanone.

-

Formation of the Target Amine: Reductive amination of the ketone.

Diagram of the Overall Synthetic Workflow

Caption: A two-part workflow for the synthesis of the target amine.

Part 1: Synthesis of 1-(4-morpholinophenyl)ethanone via SNAr

Causality and Rationale: The synthesis of the ketone intermediate is foundational. We select 4-fluoroacetophenone as the starting material due to the high electronegativity of the fluorine atom, which strongly activates the aromatic ring towards nucleophilic aromatic substitution.[4] Morpholine acts as the nucleophile. A suitable base, such as potassium carbonate (K₂CO₃), is required to deprotonate the morpholine nitrogen, enhancing its nucleophilicity, although often the reaction proceeds simply by heating the amine with the aryl fluoride. A high-boiling polar aprotic solvent like Dimethyl sulfoxide (DMSO) is chosen to effectively solvate the reactants and allow the reaction to be heated to a sufficient temperature to overcome the activation energy barrier.

Experimental Protocol: Synthesis of 1-(4-morpholinophenyl)ethanone

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluoroacetophenone (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing cold water. This will precipitate the product, which is typically a solid.

-

Stir the resulting suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with water to remove DMSO and inorganic salts, followed by a wash with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.

-

-

Purification and Validation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). The identity and purity of the product, 1-(4-morpholinophenyl)ethanone, should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected yield is typically high, often exceeding 90%.

| Reagent | Molar Eq. | Purpose |

| 4-Fluoroacetophenone | 1.0 | Aromatic electrophile |

| Morpholine | 1.5 | Nucleophile |

| Potassium Carbonate | 2.0 | Base (optional but common) |

| DMSO | - | High-boiling polar solvent |

Part 2: Reductive Amination to Yield the Final Product

Causality and Rationale: Reductive amination is a highly efficient method for forming C-N bonds.[2][3] The reaction proceeds in two stages within the same pot: first, the ketone carbonyl reacts with an ammonia source (here, ammonium acetate) to form an intermediate imine (or enamine). Second, a reducing agent selectively reduces the imine C=N double bond to the corresponding amine.

The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is ideal for this transformation because it is a mild reducing agent that readily reduces protonated imines but is slow to reduce ketones or aldehydes at neutral or slightly acidic pH.[2][5] This selectivity prevents the wasteful reduction of the starting ketone to an alcohol, thereby maximizing the yield of the desired amine.[2] Methanol is a common solvent as it effectively dissolves the reactants and the intermediate iminium ion.

Experimental Protocol: Synthesis of this compound

-

Reagent Setup: To a solution of 1-(4-morpholinophenyl)ethanone (1.0 eq) in methanol, add ammonium acetate (NH₄OAc) (10 eq). The large excess of ammonium acetate serves as both the ammonia source and a buffer to maintain a suitable pH for imine formation.

-

pH Adjustment: Stir the mixture until the solids dissolve. If necessary, adjust the pH to ~6-7 using glacial acetic acid. This pH range facilitates imine formation without significantly hydrolyzing it.

-

Reducing Agent Addition: Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the solution at room temperature. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acid. Handle in a well-ventilated fume hood.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the ketone.

-

Work-up and Isolation:

-

Carefully quench the reaction by the slow addition of dilute hydrochloric acid (e.g., 1 M HCl) until gas evolution ceases. This neutralizes excess reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the remaining aqueous solution with a strong base (e.g., 6 M NaOH) to a pH > 12 to deprotonate the amine product.

-

Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification and Validation: The crude amine can be purified by silica gel column chromatography. The final product's identity and purity must be confirmed through spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

| Reagent | Molar Eq. | Purpose |

| 1-(4-morpholinophenyl)ethanone | 1.0 | Ketone substrate |

| Ammonium Acetate | 10 | Ammonia source and buffer |

| Sodium Cyanoborohydride | 1.5 | Selective reducing agent |

| Methanol | - | Solvent |

Alternative Synthetic Strategies

While the described route is robust, other methods exist and may be preferable under specific circumstances.

Alternative 1: The Leuckart-Wallach Reaction

This classical reaction uses formamide or ammonium formate as both the nitrogen source and the reducing agent, typically at high temperatures (160-200 °C).[6][7][8]

-

Advantages: It is a one-pot reaction that avoids the use of metal hydride reducing agents.

-

Disadvantages: Requires very high temperatures, can produce side products, and often results in the N-formylated amine, which requires a subsequent hydrolysis step.[6][9] Yields can be variable.[8]

Alternative 2: Buchwald-Hartwig Amination for Ketone Synthesis

Instead of SNAr, the ketone intermediate can be synthesized via a palladium-catalyzed cross-coupling of 4-bromoacetophenone with morpholine.[10][11][12]

-

Advantages: This method has a very broad substrate scope and is highly effective for less activated aryl halides (chlorides, bromides, iodides).[13][14]

-

Disadvantages: Requires an expensive palladium catalyst and specialized phosphine ligands. The reaction conditions must be strictly anaerobic, and catalyst residues may need to be removed from the final product, which is a significant concern in pharmaceutical development.

Diagram of Alternative Pathways

Caption: Alternative synthetic routes for key intermediates.

Conclusion and Recommendations

The synthesis of this compound is most reliably and efficiently achieved via a two-step sequence involving the nucleophilic aromatic substitution of 4-fluoroacetophenone with morpholine, followed by the reductive amination of the resulting ketone intermediate using ammonium acetate and sodium cyanoborohydride. This pathway offers high yields, operational simplicity, and utilizes readily available, cost-effective reagents, making it highly suitable for both laboratory-scale synthesis and industrial scale-up. While alternative methods like the Leuckart-Wallach reaction and Buchwald-Hartwig amination exist, they present challenges such as harsh conditions or high costs that make them less favorable for this specific target unless dictated by substrate availability. For researchers and drug development professionals, the outlined SNAr and reductive amination protocol represents a validated and trustworthy method for accessing this important chemical intermediate.

References

- Bayer AG (2007). Process for preparing 4-(4-aminophenyl)-3-morpholinone.

-

Carlson, R., et al. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]

-

Asif, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 226-244. [Link]

-

Klyuev, M. V., & Konyukhov, V. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 296. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4'-Fluoroacetophenone in Pharmaceutical Synthesis. [Link]

-

Organic Reactions. (1949). The Leuckart Reaction. John Wiley & Sons, Inc. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Zhang, R., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 109-117. [Link]

Sources

- 1. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Safe Handling and Utilization of 1-(4-Morpholin-4-yl-phenyl)-ethylamine

CAS Number: 728024-36-0 Molecular Formula: C₁₂H₁₈N₂O Molecular Weight: 206.28 g/mol Synonyms: 1-[4-(4-Morpholinyl)phenyl]ethanamine; 4-(1-Aminoethyl)phenylmorpholine.

Executive Technical Summary

1-(4-Morpholin-4-yl-phenyl)-ethylamine is a bifunctional building block frequently employed in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands. Its structure integrates a lipophilic morpholine ring (often used to improve metabolic stability and solubility) with a reactive primary benzylic amine.

Critical Safety Directive: Researchers must treat this compound as a Corrosive (Category 1B) and Acute Toxin until specific lot-release data proves otherwise. The presence of the primary amine confers high basicity and nucleophilicity, while the morpholine moiety suggests potential for skin absorption and systemic toxicity.

Immediate Action Required:

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

Handling: Use only within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended) and chemical splash goggles.

Physicochemical Profile & Stability

Understanding the physical state is a prerequisite for safe handling. As a benzylic amine derivative, this compound is prone to carbamylation (reaction with atmospheric CO₂) and oxidation.

Table 1: Physicochemical Specifications

| Property | Value / Characteristic | Technical Note |

| Physical State | Viscous Liquid or Low-Melting Solid | Tendency to supercool; may appear as a gum. |

| Boiling Point | >250°C (Predicted) | High vacuum required for distillation. |

| pKa (Conjugate Acid) | ~9.5 (Amine), ~8.3 (Morpholine) | Acts as a di-base. Highly nucleophilic. |

| Solubility (Organic) | DMSO, Methanol, DCM, Ethyl Acetate | Freely soluble in polar aprotic solvents. |

| Solubility (Aqueous) | Low (Neutral pH); High (Acidic pH) | Forms soluble salts (HCl, TFA) rapidly. |

| Stability | Hygroscopic; CO₂ Sensitive | Forms solid carbamates upon air exposure. |

Hazard Architecture & Safety Protocols

The safety profile of this compound is derived from "Read-Across" toxicology principles, utilizing data from morpholine (CAS 110-91-8) and generic benzylic amines.

Core Hazards

-

Skin Corrosion/Irritation: The primary amine group (pKa ~9.5) can cause chemical burns and tissue necrosis.

-

Systemic Toxicity: Morpholine derivatives can be absorbed transdermally, potentially affecting the liver and kidneys [1].

-

Optical Hazards: Vapors or dusts of amines can cause "blue haze" (glaucopsia)—a temporary disturbance of vision due to corneal edema.

Emergency Response Logic

In the event of exposure, immediate action is critical to prevent permanent tissue damage.

Figure 1: Decision matrix for emergency response following exposure to morpholino-amine derivatives.

Operational Handling Protocols

This section details the "How-To" for researchers, focusing on preserving compound integrity and ensuring user safety.

Protocol A: Inert Aliquoting (Prevention of Carbamate Formation)

Objective: To transfer the compound from the vendor bottle to reaction vessels without introducing atmospheric moisture or CO₂.

Equipment:

-

Schlenk line or Nitrogen balloon.

-

Oven-dried glass syringe with a long needle (16G or 18G).

-

Septum-capped vials.

Step-by-Step Methodology:

-

Purge: Insert a nitrogen inlet needle into the source bottle septum. Insert an outlet needle (bleed) for 30 seconds to flush the headspace.

-

Withdraw: Remove the bleed needle. Insert the syringe. Invert the bottle and withdraw the required volume. Note: If the compound is solid/gum, warm the bottle gently to 30°C in a water bath to lower viscosity.

-

Transfer: Inject the liquid into a pre-weighed, nitrogen-purged reaction vial.

-

Seal: Parafilm the source bottle immediately.

-

Validation: If a white crust forms on the needle tip, the amine has reacted with CO₂. This indicates a breach in your inert technique.

Protocol B: Re-Purification (Acid-Base Extraction)

Objective: To recover the pure amine from oxidized or carbamated samples. This relies on the solubility differential between the amine salt (water-soluble) and neutral impurities (organic-soluble).

Workflow:

-

Dissolution: Dissolve the impure sample in Dichloromethane (DCM) .

-

Acidification: Extract with 1M HCl (aq) .

-

Chemistry: The amine protonates (

), moving into the aqueous layer. Impurities remain in DCM.

-

-

Separation: Discard the organic (DCM) layer.

-

Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH > 12.

-

Chemistry: The amine deprotonates and oils out of the water.

-

-

Extraction: Extract the cloudy aqueous mixture with fresh DCM (3x).

-

Drying: Dry combined organics over

, filter, and concentrate in vacuo.

Synthesis & Application Context

When using this compound in synthesis, the primary amine is the reaction center. However, the morpholine nitrogen (pKa ~8.3) can act as a competitive base or ligand in metal-catalyzed cross-couplings.

Workflow: Handling in Cross-Coupling Reactions

To prevent catalyst poisoning or side reactions, follow this logic flow:

Figure 2: Operational workflow for quality control and usage decisions.

Waste Disposal & Deactivation[2]

Never dispose of amines directly into the drain. They are toxic to aquatic life and can disrupt municipal water treatment bacteria.

-

Segregation: Collect in a dedicated "Basic Organic Waste" container.

-

Deactivation (Small Spills):

-

Cover the spill with an absorbent mixed with dilute acetic acid or citric acid (1:1 ratio).

-

This converts the volatile, corrosive amine into a non-volatile acetate/citrate salt.

-

Scoop into a hazardous waste bag.

-

-

Final Disposal: Incineration via a licensed chemical waste contractor.

References

A Technical Guide to the Theoretical Mechanism of Action of 1-(4-Morpholin-4-yl-phenyl)-ethylamine

Abstract

This document outlines a theoretical framework and a proposed investigational roadmap for elucidating the mechanism of action of the novel compound, 1-(4-Morpholin-4-yl-phenyl)-ethylamine. Analysis of its core chemical structure—a phenethylamine scaffold substituted with a para-morpholinyl group—strongly suggests activity within the central nervous system (CNS), specifically as a modulator of monoaminergic neurotransmission. We hypothesize that its primary interactions will be with monoamine transporters (dopamine, norepinephrine, and serotonin) and potentially with associated receptors or metabolic enzymes. This guide provides a series of structured, self-validating experimental protocols, from in vitro binding and functional assays to in vivo neurochemical and behavioral studies, designed to systematically test this hypothesis and build a comprehensive pharmacological profile.

Introduction and Structural Rationale

The compound this compound is a synthetic molecule of interest for CNS drug discovery. Its structure is a composite of two well-established pharmacophores, providing a logical basis for predicting its biological activity.

-

The Phenethylamine Core: The β-phenethylamine skeleton is the foundational structure for a vast class of psychoactive compounds, including endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic stimulants (e.g., amphetamine).[1] This moiety is known to interact directly with monoamine transporters (MATs), which include the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2] Depending on the substitution, phenethylamine derivatives can act as reuptake inhibitors, which block the transporter, or as releasing agents, which reverse its function.[3][4]

-

The Morpholine Moiety: The morpholine ring is a privileged heterocycle in medicinal chemistry, frequently incorporated into CNS-active compounds to modulate physicochemical properties.[5][6] Its inclusion can improve aqueous solubility and metabolic stability, and critically, it can enhance permeability across the blood-brain barrier (BBB).[6] Furthermore, various morpholine derivatives have demonstrated a wide array of pharmacological effects, including antagonism of certain receptors and inhibition of enzymes like monoamine oxidase (MAO), which is responsible for degrading monoamine neurotransmitters.[5][7]

The combination of these structural features in this compound suggests a high probability of it being a CNS-active agent that modulates the availability of synaptic monoamines.

Central Hypothesis: A Modulator of Monoaminergic Synaptic Transmission

We postulate that this compound functions primarily by altering the homeostasis of dopamine, norepinephrine, and/or serotonin in the synaptic cleft. This central hypothesis can be explored through four distinct, non-mutually exclusive sub-mechanisms:

-

Monoamine Reuptake Inhibition: The compound binds to DAT, NET, or SERT, preventing the re-clearance of neurotransmitters from the synapse.

-

Monoamine Release (Efflux): The compound acts as a transporter substrate, leading to reverse transport and non-vesicular release of neurotransmitters.

-

Direct Receptor Interaction: The compound possesses affinity as an agonist or antagonist for postsynaptic monoamine receptors (e.g., dopamine D2, serotonin 5-HT2A).[8]

-

Enzyme Inhibition: The compound inhibits MAO-A or MAO-B, preventing the metabolic degradation of monoamines.[5]

The following diagram illustrates these potential interaction points within a generalized monoaminergic synapse.

Caption: Potential interaction points of the compound within a monoaminergic synapse.

Proposed Experimental Validation Workflow

To systematically investigate the proposed mechanisms, we recommend a phased approach, beginning with broad in vitro screening and progressing to more specific functional and in vivo assays.

Caption: A phased experimental workflow for mechanism of action elucidation.

Phase 1: In Vitro Target Affinity Screening

The initial step is to determine if the compound physically interacts with its putative targets and with what affinity.

Protocol 1: Radioligand Binding Assays

-

Objective: To quantify the binding affinity (Kᵢ) of the compound for human DAT, NET, SERT, and selected dopamine (D₂) and serotonin (5-HT₂ₐ) receptors.

-

Methodology:

-

Source: Use commercially available cell membranes prepared from HEK293 cells stably expressing the recombinant human transporters or receptors.

-

Radioligands:

-

DAT: [³H]WIN 35,428

-

NET: [³H]Nisoxetine

-

SERT: [³H]Citalopram

-

D₂: [³H]Spiperone

-

5-HT₂ₐ: [³H]Ketanserin

-

-

Procedure: Incubate cell membranes with a fixed concentration of radioligand and a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

Detection: Separate bound from free radioligand via rapid filtration through glass fiber filters. Quantify radioactivity on the filters using liquid scintillation counting.

-

Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding). Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

-

-

Self-Validation: Each assay must include a positive control (a known high-affinity ligand for the target) and a negative control (vehicle) to ensure the assay is performing within expected parameters. Non-specific binding is determined in the presence of a saturating concentration of a non-labeled standard.

-

Data Presentation:

| Target | Hypothetical Kᵢ (nM) |

| Dopamine Transporter (DAT) | 50 |

| Norepinephrine Transporter (NET) | 15 |

| Serotonin Transporter (SERT) | 800 |

| Dopamine D₂ Receptor | >10,000 |

| Serotonin 5-HT₂ₐ Receptor | 2,500 |

Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

-

Objective: To determine the potency (IC₅₀) of the compound for inhibiting the enzymatic activity of MAO-A and MAO-B.

-

Methodology:

-

Source: Use recombinant human MAO-A and MAO-B enzymes.

-

Assay Principle: Employ a commercially available chemiluminescent assay kit. The assay measures hydrogen peroxide, a byproduct of the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine), via a horseradish peroxidase-coupled reaction.

-

Procedure: Pre-incubate the MAO enzyme with a range of concentrations of the test compound. Initiate the reaction by adding the substrate and luciferin derivative.

-

Detection: Measure luminescence using a plate reader. A decrease in signal indicates enzyme inhibition.

-

Analysis: Calculate the IC₅₀ value from the concentration-response curve.

-

-

Self-Validation: Run parallel assays with known selective inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) as positive controls.

-

Data Presentation:

| Target | Hypothetical IC₅₀ (nM) |

| MAO-A | >20,000 |

| MAO-B | 8,500 |

Phase 2: In Vitro Functional Characterization

If Phase 1 reveals significant affinity for monoamine transporters (e.g., Kᵢ < 1 µM), the next critical step is to determine how the compound affects transporter function.

Protocol 3: Synaptosomal Neurotransmitter Uptake and Release Assays

-

Objective: To differentiate between reuptake inhibition and transporter-mediated release.

-

Methodology:

-

Source: Prepare fresh synaptosomes (resealed nerve terminals) from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Uptake Inhibition Assay:

-

Pre-incubate synaptosomes with various concentrations of the test compound or vehicle.

-

Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine).

-

After a short incubation (e.g., 5 minutes), terminate uptake by rapid filtration and washing with ice-cold buffer.

-

Quantify the radioactivity trapped within the synaptosomes. A decrease in radioactivity indicates uptake inhibition.

-

-

Release (Efflux) Assay:

-

Pre-load synaptosomes by incubating them with a radiolabeled neurotransmitter.

-

Wash away excess external neurotransmitter.

-

Expose the pre-loaded synaptosomes to various concentrations of the test compound.

-

After incubation, separate the synaptosomes from the supernatant by filtration.

-

Quantify the radioactivity in the supernatant. An increase in radioactivity indicates neurotransmitter release.

-

-

-

Self-Validation: Use known standards for comparison: cocaine as a pure reuptake inhibitor and d-amphetamine as a releasing agent.

-

Interpretation: A compound that is potent in the uptake assay but weak in the release assay is classified as a reuptake inhibitor. A compound that is potent in both assays is classified as a releasing agent.

Phase 3: In Vivo Pharmacodynamic Evaluation

Positive in vitro results must be validated in a living system to confirm physiological relevance.

Protocol 4: In Vivo Microdialysis (Conceptual)

-

Objective: To measure real-time changes in extracellular levels of dopamine, norepinephrine, and serotonin in the brains of freely moving rodents following systemic administration of the compound.

-

Methodology:

-

Surgery: Surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., nucleus accumbens or prefrontal cortex).

-

Procedure: After recovery, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples.

-

Administration: Administer the test compound (e.g., via intraperitoneal injection).

-

Collection & Analysis: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration. Analyze the samples for monoamine content using HPLC with electrochemical detection.

-

-

Data Interpretation: A significant, dose-dependent increase in extracellular neurotransmitter levels post-administration would provide strong in vivo evidence supporting the in vitro findings.

Protocol 5: Locomotor Activity (Conceptual)

-

Objective: To assess the behavioral effects of the compound, specifically its potential to induce stimulant or depressant activity, which often correlates with monoaminergic modulation.

-

Methodology:

-

Apparatus: Use automated open-field chambers equipped with infrared beams to track animal movement.

-

Procedure: Acclimate rodents (e.g., mice) to the chambers. Administer various doses of the test compound or vehicle.

-

Measurement: Record locomotor activity (e.g., total distance traveled, rearing frequency) for a set period (e.g., 2 hours).

-

-

Data Interpretation: An increase in locomotor activity would be consistent with a dopamine- and/or norepinephrine-releasing agent or reuptake inhibitor. This behavioral data provides a functional correlate to the neurochemical data from microdialysis.

Conclusion

The structural components of this compound provide a compelling, rational basis for hypothesizing its function as a modulator of central monoaminergic systems. The proposed multi-phased experimental plan offers a robust and logical pathway to systematically test this hypothesis. By first establishing target affinity, then defining the functional consequence of that interaction, and finally confirming its neurochemical and behavioral effects in vivo, a comprehensive and validated understanding of the compound's core mechanism of action can be achieved. This foundational knowledge is indispensable for guiding any further drug development efforts.

References

-

Anonymous . (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

-

Waś, A., et al. (2023). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences. [Link]

-

Kim, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

-

Kim, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. [Link]

-

Lee, S., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

-

Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE. [Link]

-

Lee, S., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed. [Link]

-

Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

PubChem . (n.d.). 1-[4-(morpholin-4-yl)phenyl]ethan-1-amine. National Center for Biotechnology Information. [Link]

-

Sabatino, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

-

Reith, M. E. A., et al. (2022). Discovery and Development of Monoamine Transporter Ligands. Molecules. [Link]

-

Xie, Z., & Miller, G. M. (2008). Beta-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain. ResearchGate. [Link]

Sources

- 1. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Comprehensive Analytical Methods for the Characterization of 1-(4-Morpholin-4-yl-phenyl)-ethylamine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analytical methods required for the robust characterization of 1-(4-Morpholin-4-yl-phenyl)-ethylamine. As a crucial building block in pharmaceutical synthesis, its identity, purity, and stability must be unequivocally established. This document details integrated chromatographic and spectroscopic protocols, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring accuracy and reproducibility in a research and development or quality control setting.

Introduction

This compound is a substituted phenethylamine derivative incorporating a morpholine moiety. This structural combination makes it a versatile intermediate in the synthesis of various biologically active compounds. The primary amino group, the chiral center at the ethylamine alpha-carbon, and the tertiary amine within the morpholine ring are all key features that necessitate a multi-faceted analytical approach for complete characterization. In drug development, rigorous analysis of such intermediates is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide presents a suite of orthogonal analytical techniques designed to provide a complete profile of the molecule, from purity assessment to unambiguous structural confirmation.

Physicochemical Properties

A summary of the fundamental properties of the target compound is provided below.

| Property | Value |

| Chemical Structure | |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.28 g/mol |

| Appearance | (Predicted) Off-white to yellow solid or viscous oil |

| Chirality | Contains one stereocenter |

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating the main compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle of Method Selection: Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing the purity of moderately polar, non-volatile organic compounds like this compound. The C18 stationary phase provides excellent hydrophobic interaction with the phenyl ring, while the polar mobile phase allows for the elution and separation of the compound and related impurities. The addition of an acid modifier (e.g., formic or phosphoric acid) to the mobile phase is critical; it protonates the amine functional groups, ensuring sharp, symmetrical peak shapes by minimizing tailing caused by interactions with residual silanols on the silica support[1].

Experimental Protocol: RP-HPLC-UV/DAD

-

Instrumentation: An HPLC or UPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

-

Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1.0 mg/mL stock solution. Further dilute as needed for analysis (e.g., to 0.1 mg/mL).

-

Chromatographic Conditions: The following conditions are a robust starting point and can be optimized as needed.

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 0-2 min: 5% B; 2-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm (or DAD scan 200-400 nm for peak purity) |

| Injection Volume | 10 µL |

-

System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution. The system is deemed suitable if the relative standard deviation (RSD) for peak area is ≤ 2.0% and the USP tailing factor for the main peak is ≤ 1.5.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Method Selection: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC. However, primary amines like the target compound can exhibit poor peak shape and thermal instability in the hot GC inlet. While direct injection is possible, pre-column derivatization is often employed to enhance volatility and thermal stability[2]. Silylation (e.g., with BSTFA) or acylation can be effective. The protocol below describes a direct injection method, which should be the first approach before moving to derivatization if peak shape is poor.

Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities

-

Instrumentation: A GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., a single quadrupole).

-

Sample Preparation: Dissolve approximately 20 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

-

GC-MS Conditions:

| Parameter | Recommended Setting |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temp. | 250 °C |

| Split Ratio | 20:1 |

| Oven Program | 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 10 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 450 amu |

-

Data Analysis: Identify peaks by comparing their mass spectra against a reference library (e.g., NIST). The molecular ion (M⁺) at m/z 206 should be observable. Key fragmentation patterns would include the benzylic cleavage to form the m/z 191 ion ([M-CH₃]⁺) and the fragment corresponding to the morpholinophenyl moiety.

Spectroscopic Methods for Structural Confirmation

Spectroscopic analysis provides irrefutable evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguous structural elucidation. They provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete mapping of the molecular skeleton and confirmation of connectivity.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Expected Chemical Shifts: The structure of this compound has several distinct proton and carbon environments. Predicted chemical shifts are summarized below, based on analyses of structurally similar compounds[3][4][5].

Table: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-a | ~ 1.35 | Doublet (d) | 3H | -CH₃ |

| H-b | ~ 1.60 | Broad Singlet (br s) | 2H | -NH₂ |

| H-c | ~ 3.15 | Triplet (t) | 4H | Morpholine -CH₂-N |

| H-d | ~ 3.85 | Triplet (t) | 4H | Morpholine -CH₂-O |

| H-e | ~ 4.05 | Quartet (q) | 1H | -CH(NH₂) |

| H-f | ~ 6.90 | Doublet (d) | 2H | Aromatic (ortho to morpholine) |

| H-g | ~ 7.25 | Doublet (d) | 2H | Aromatic (ortho to ethylamine) |

Table: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-1 | ~ 24.5 | -CH₃ |

| C-2 | ~ 50.5 | -CH(NH₂) |

| C-3 | ~ 49.5 | Morpholine -CH₂-N |

| C-4 | ~ 67.0 | Morpholine -CH₂-O |

| C-5 | ~ 115.5 | Aromatic CH (ortho to morpholine) |

| C-6 | ~ 127.0 | Aromatic CH (ortho to ethylamine) |

| C-7 | ~ 135.0 | Aromatic C (ipso to ethylamine) |

| C-8 | ~ 150.0 | Aromatic C (ipso to morpholine) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Protocol:

-

Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.

-

Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

Table: Expected Characteristic FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3250 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3050 - 3010 | C-H Aromatic Stretch | Phenyl Ring |

| 2960 - 2850 | C-H Aliphatic Stretch | Ethyl and Morpholine Groups |

| 1610 - 1580 | C=C Aromatic Stretch | Phenyl Ring |

| 1520 - 1500 | C=C Aromatic Stretch | Phenyl Ring |

| 1250 - 1230 | C-N Stretch (Aryl-N) | Phenyl-Morpholine Bond |

| 1125 - 1115 | C-O-C Asymmetric Stretch | Morpholine Ether Linkage |

| 830 - 810 | C-H Out-of-Plane Bend | 1,4-Disubstituted Phenyl Ring |

Integrated Analytical Characterization Workflow

Caption: Integrated workflow for comprehensive analysis.

Conclusion

The analytical characterization of this compound requires an orthogonal set of techniques. HPLC provides essential data on purity and impurity profiles, while GC-MS is crucial for detecting volatile residues. Concurrently, spectroscopic methods, particularly NMR, offer definitive structural confirmation, with FTIR and Mass Spectrometry providing corroborating evidence for functional groups and molecular weight. The integrated application of these protocols ensures a complete and reliable characterization, fulfilling the stringent requirements of pharmaceutical research and development.

References

-

SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available at: [Link]

- Google Patents.CN115144480B - Method for detecting morpholine and/or tetramethyl methane diamine from roflumilast intermediate.

-

MDPI. Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]

-

PubMed. HPLC determination of phenylpropanolamine in pharmaceutical preparations using 4-dimethylaminobenzaldehyde as a derivatizing reagent. Available at: [Link]

-

MDPI. Exploring Long Range para-Phenyl Effects in Unsymmetrically Fused bis(imino)pyridine-Cobalt Ethylene Polymerization Catalysts. Available at: [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical C. Available at: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

-

ResearchGate. Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. Available at: [Link]

-

PubMed. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-bromo-4-methyl-phenylamine. Available at: [Link]

-

Doc Brown's Chemistry. 1H proton nmr spectrum of ethylamine C2H7N. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Data. Available at: [Link]

-

ResearchGate. FTIR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane (BBMPC). Available at: [Link]

Sources

- 1. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (R)-(+)-1-(4-Methylphenyl)ethylamine(4187-38-6) 1H NMR spectrum [chemicalbook.com]

- 4. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. rsc.org [rsc.org]

Application Note: Quantitative Analysis of 1-(4-Morpholin-4-yl-phenyl)-ethylamine in Biological Matrices using LC-MS/MS

Here is a detailed application note and protocol for the mass spectrometry of 1-(4-Morpholin-4-yl-phenyl)-ethylamine.

Abstract & Introduction

This compound is a synthetic compound featuring a core phenyl-ethylamine structure substituted with a morpholine moiety. This structure is of significant interest to drug development professionals due to its presence in various pharmacologically active agents. Accurate and sensitive quantification of such compounds in complex biological matrices (e.g., plasma, urine) is a cornerstone of pharmacokinetic (PK) and drug metabolism (DMPK) studies.[1][2] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) offers the requisite selectivity and sensitivity for this purpose, making it the gold standard for bioanalytical assays.[3][4]

This document provides a comprehensive guide to developing a robust LC-MS/MS method for the characterization and quantification of this compound. We will detail the analyte's mass spectral behavior, including a proposed fragmentation pathway, and provide a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection. The causality behind experimental choices is explained to empower researchers to adapt this method to their specific needs. All protocols are designed with self-validation and regulatory compliance in mind, referencing established FDA guidelines.[3][5]

Analyte Characterization & Properties

Understanding the physicochemical properties of the analyte is the first step in method development. This compound is a basic compound, readily accepting a proton, making it an ideal candidate for positive mode electrospray ionization (ESI+).

| Property | Value | Source / Method |

| Chemical Formula | C₁₂H₁₈N₂O | - |

| Average Molecular Weight | 206.28 g/mol | Calculation |

| Monoisotopic Mass | 206.14191 Da | Calculation |

| Protonated Adduct [M+H]⁺ | 207.14919 m/z | Calculation |

| Structure |  | - |

Principle of the LC-MS/MS Method

The fundamental principle of this method involves three sequential stages:

-

Chromatographic Separation: A high-performance liquid chromatography (HPLC) system is used to separate the target analyte from endogenous matrix components. This process relies on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.[4]

-

Ionization: The column eluent is directed into an electrospray ionization (ESI) source. Here, a high voltage is applied to the liquid, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions (in this case, the protonated analyte [M+H]⁺) are ejected into the gas phase.

-

Tandem Mass Spectrometry (MS/MS): The gas-phase ions are guided into a triple quadrupole (QqQ) mass spectrometer.

-

Q1 (First Quadrupole): Selects only the ions corresponding to the analyte's precursor mass-to-charge ratio (m/z), specifically 207.15.

-

q2 (Collision Cell): The selected precursor ions are fragmented by collision with an inert gas (e.g., argon). The energy of this collision is carefully optimized.

-

Q3 (Third Quadrupole): Scans for or selects specific, characteristic fragment ions (product ions). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out chemical noise.[6]

-

Proposed MS/MS Fragmentation Pathway

The structural integrity of mass spectrometric data relies on a predictable and reproducible fragmentation pattern. For this compound, protonation is expected to occur on the primary amine of the ethylamine side chain, which is the most basic site. Upon collisional activation in the gas phase, several fragmentation routes are plausible. The most probable fragmentation involves the benzylic cleavage, which is a high-propensity fragmentation pathway for such structures.

The proposed primary fragmentation is the cleavage of the C-C bond between the phenyl ring and the ethylamine group, leading to the loss of an ethylamine moiety and formation of a stable benzylic cation. A secondary characteristic fragmentation involves the cleavage of the morpholine ring.

Sources

in vitro assay protocols for 1-(4-Morpholin-4-yl-phenyl)-ethylamine

Application Note: In Vitro Profiling and Assay Development for 1-(4-Morpholin-4-yl-phenyl)-ethylamine Scaffolds

Introduction & Scientific Context

The molecule This compound represents a "privileged scaffold" in modern medicinal chemistry. It combines a lipophilic phenyl core with two critical functional handles:

-

The Morpholine Ring (Position 4): A bioisostere for piperazine or piperidine, widely used to modulate basicity (

), enhance aqueous solubility, and improve metabolic stability against oxidative attack compared to purely aliphatic amines. It is a common feature in CNS-active agents (e.g., Reboxetine) and kinase inhibitors (e.g., Gefitinib analogs). -

The Ethylamine Moiety (Position 1): A chiral primary amine handle allowing for diverse library synthesis (via amide coupling or reductive amination). The

-methyl group introduces chirality, affecting protein binding affinity and metabolic clearance rates.

Why Profile This Scaffold? While often used as a building block, the physicochemical behavior of this core dictates the success of the final drug candidate. Morpholine rings can be metabolic "soft spots" (ring opening), and the ethylamine chain is susceptible to Monoamine Oxidase (MAO) deamination.

This guide provides standardized protocols to validate the solubility , permeability (BBB) , and metabolic stability of this scaffold before it is committed to large-scale library synthesis.

Visual Workflow: Scaffold Profiling Logic

The following diagram illustrates the decision matrix for characterizing this scaffold.

Caption: Logical workflow for validating the morpholino-phenyl-ethylamine scaffold prior to lead optimization.

Protocol 1: Physicochemical Characterization (pKa & LogD)

Rationale: The morpholine nitrogen is weakly basic (

Methodology: Potentiometric Titration & Shake-Flask Lipophilicity.

Materials:

-

Compound: this compound (>98% purity).

-

Titrant: 0.5 M KOH and 0.5 M HCl (standardized).

-

Solvent: 0.15 M KCl (ionic strength adjuster).

-

Octanol: Water-saturated 1-octanol.

Step-by-Step Protocol:

-

Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (80:20 v/v) to ensure complete dissolution of the lipophilic phenyl core.

-

Acidification: Lower the pH to 2.0 using 0.5 M HCl. The solution should be clear (both amines protonated).

-

Titration: Titrate with 0.5 M KOH under inert gas (

) blanket at 25°C. Record pH vs. Volume added. -

Data Analysis: Use the Bjerrum plot method to identify two inflection points:

- (Morpholine N): Expected ~8.3.

- (Ethylamine N): Expected ~9.8.

-

LogD Determination (Shake Flask):

-

Prepare phosphate buffer (pH 7.4).

-

Mix compound with 1:1 Octanol:Buffer. Shake for 4 hours at 25°C.

-

Centrifuge (3000 rpm, 10 min) to separate phases.

-

Analyze both phases via HPLC-UV (254 nm).

-

Calculation:

.

-

Acceptance Criteria:

-

For CNS penetration (a common target for morpholine drugs), target LogD 1.5 – 2.5 .

Protocol 2: PAMPA-BBB (Blood-Brain Barrier) Assay

Rationale: Morpholine is frequently employed to enhance CNS penetration.[1] This assay determines if the scaffold can cross the BBB via passive diffusion.

Materials:

-

Donor Plate: 96-well filter plate (0.45 µm PVDF).

-

Acceptor Plate: 96-well PTFE plate.

-

Lipid Solution: 2% (w/v) Porcine Polar Brain Lipid extract in Dodecane.

-

Buffer: PBS (pH 7.4).

Step-by-Step Protocol:

-

Membrane Coating: Carefully pipette 4 µL of the Lipid Solution onto the filter membrane of the Donor Plate. Avoid touching the membrane with the tip. Allow to dry for 1 minute.

-

Donor Preparation: Dilute the test compound to 10 µM in PBS (pH 7.4). Add 150 µL to the Donor wells.

-

Acceptor Preparation: Add 300 µL of blank PBS to the Acceptor wells.

-

Sandwich Assembly: Place the Donor plate on top of the Acceptor plate.

-

Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

-

Analysis:

-

Separate plates.

-

Transfer aliquots from both Donor and Acceptor wells to HPLC vials.

-

Quantify via LC-MS/MS (MRM mode).

-

-

Calculation:

Where

Interpretation:

| Permeability (

Protocol 3: Metabolic Stability (Microsomal Stability)

Rationale: The morpholine ring is susceptible to oxidative ring opening (via CYP3A4/2D6), and the ethylamine side chain is a target for N-dealkylation or oxidative deamination. This assay identifies the "metabolic soft spot."

Visualizing the Metabolic Liability:

Caption: Potential metabolic pathways for the scaffold.

Materials:

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

-

Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

-

Quench Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Protocol:

-

Pre-Incubation:

-

Prepare a 1 µM solution of the test compound in Phosphate Buffer (100 mM, pH 7.4).

-

Add Microsomes (final conc. 0.5 mg/mL).

-

Incubate at 37°C for 5 minutes.

-

-

Reaction Initiation: Add NADPH regenerating system to start the reaction. Final volume: 200 µL.

-

Sampling: At time points

minutes, remove 30 µL aliquots. -

Quenching: Immediately dispense aliquot into 120 µL of Ice-cold Acetonitrile. Vortex for 10 minutes.

-

Clarification: Centrifuge at 4000g for 20 minutes to pellet precipitated proteins.

-

LC-MS/MS Analysis: Inject supernatant. Monitor the depletion of the parent ion (

Da). -

Metabolite ID (Optional but Recommended): Perform a full scan (Q1) to look for:

-

+16 Da (Hydroxylation on phenyl or morpholine).

-

+32 Da (Lactam formation on morpholine).

-

-17 Da (Loss of Ammonia -> Ketone formation).

-

Calculation:

Plot

References

- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Safety Optimization. Academic Press. (Standard reference for LogD and Solubility protocols).

-

Garg, P., et al. (2020). "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity." Medicinal Research Reviews, 40(2), 709-752. Link